molecular formula C9H12N2 B13109643 5-Methylindolin-6-amine

5-Methylindolin-6-amine

Cat. No.: B13109643
M. Wt: 148.20 g/mol
InChI Key: ZCBNEKQSFGFMMQ-UHFFFAOYSA-N
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Description

5-Methylindolin-6-amine is an organic compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals, exhibiting a wide range of biological activities. The structure of this compound consists of an indole core with a methyl group at the 5-position and an amine group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylindolin-6-amine can be achieved through several methods. One common approach involves the cyclization of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature, resulting in the formation of indoles via a formal reductive C(sp2)–H amination reaction . Another method includes the use of a Pd/C-ethylene system to synthesize indoles from cyclohexanones in the presence of ammonium acetate .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methylindolin-6-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding indole derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms of indoles.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can exhibit different biological and chemical properties depending on the nature of the substituents.

Scientific Research Applications

5-Methylindolin-6-amine has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Indole derivatives, including this compound, are known for their antiviral, anti-inflammatory, anticancer, and antimicrobial activities . They are also used in the development of new pharmaceuticals and as intermediates in organic synthesis.

Mechanism of Action

The mechanism of action of 5-Methylindolin-6-amine involves its interaction with various molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, gene expression, and enzyme activity . The specific pathways and targets can vary depending on the particular application and the nature of the indole derivative.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methylindolin-6-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position and the amine group at the 6-position can result in distinct interactions with biological targets compared to other indole derivatives.

Properties

Molecular Formula

C9H12N2

Molecular Weight

148.20 g/mol

IUPAC Name

5-methyl-2,3-dihydro-1H-indol-6-amine

InChI

InChI=1S/C9H12N2/c1-6-4-7-2-3-11-9(7)5-8(6)10/h4-5,11H,2-3,10H2,1H3

InChI Key

ZCBNEKQSFGFMMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)NCC2

Origin of Product

United States

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